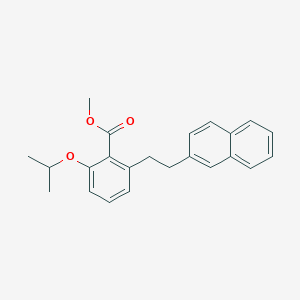

2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid methyl ester

Description

2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid methyl ester is a benzoic acid derivative featuring an isopropoxy group at the 2-position and a naphthalen-2-yl-ethyl substituent at the 6-position, with a methyl ester moiety. Key structural elements include:

- Isopropoxy group: Enhances steric bulk and lipophilicity compared to methoxy substituents.

- Naphthalen-2-yl-ethyl group: Aromatic and hydrophobic, likely influencing π-π stacking interactions.

- Methyl ester: Impacts metabolic stability and solubility.

Properties

IUPAC Name |

methyl 2-(2-naphthalen-2-ylethyl)-6-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O3/c1-16(2)26-21-10-6-9-19(22(21)23(24)25-3)14-12-17-11-13-18-7-4-5-8-20(18)15-17/h4-11,13,15-16H,12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGBCHJXKDQHDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1C(=O)OC)CCC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid methyl ester (CAS No. 1171921-44-0) is a complex organic compound characterized by its unique structural features, including an isopropoxy group and a naphthalene moiety. This compound has garnered interest in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for 2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid methyl ester is . Its structure can be described as follows:

| Feature | Description |

|---|---|

| Core Structure | Benzoic acid derivative |

| Functional Groups | Isopropoxy and naphthalen-2-yl-ethyl groups |

| Molecular Weight | 364.44 g/mol |

| CAS Number | 1171921-44-0 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. Notably, it has been investigated for its potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammatory processes. By inhibiting COX-2, the compound may reduce the production of pro-inflammatory mediators like prostaglandins.

Anti-inflammatory Properties

Research indicates that 2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid methyl ester exhibits significant anti-inflammatory activity. This is evidenced by its ability to inhibit COX enzymes, leading to a decrease in inflammatory markers in various biological assays. The compound's structure suggests a potential mechanism where it competes with arachidonic acid for binding to the active site of COX enzymes.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. In vitro assays have shown that it can disrupt the c-Myc-Max protein-protein interactions, which are crucial for the transcriptional activation of genes involved in cell proliferation and survival. This disruption could potentially lead to reduced tumor growth in c-Myc-dependent cancers .

Case Studies and Research Findings

- Inhibition of COX Enzymes : A study demonstrated that compounds similar to 2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid methyl ester showed IC50 values below 50 µM in disrupting COX activity. The structure was confirmed to be critical for its inhibitory effects.

- c-Myc Inhibition : In a focused library screening, derivatives of related compounds were tested for their ability to inhibit c-Myc-Max/DNA complexes. The results indicated that certain modifications to the structure could enhance inhibitory potency, suggesting that 2-Isopropoxy derivatives may have similar or improved activities .

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with similar benzoic acid derivatives was conducted:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| 2-Isopropoxybenzoic Acid | C11H14O3 | Lacks naphthalenyl group; different biological activity |

| 6-(2-Naphthalen-2-yl-ethyl)-benzoic Acid | C17H16O2 | Does not have isopropoxy group; reduced reactivity |

The dual substitution pattern in 2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid methyl ester enhances its chemical reactivity and biological activity compared to these similar compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below summarizes structural differences and available data for analogs:

Key Observations:

Ester Group Influence :

- The methyl ester in the target compound and analogs (e.g., ) may confer faster hydrolysis rates compared to the isopropyl ester in , which is more sterically hindered and likely more metabolically stable.

Aromatic Substituents: The naphthalene group () contributes to higher hydrophobicity (logP ~5–6 estimated) compared to thiophene (, logP ~3.5) or benzothiazole (, logP ~4.8).

Electronic Effects :

- Thiophene () and benzothiazole () introduce sulfur atoms, enabling hydrogen bonding or polar interactions absent in naphthalene-based compounds.

Preparation Methods

Example Protocol (Adapted from):

-

Substrate: Methyl 2-hydroxy-6-bromobenzoate (1 equiv).

-

Alkylating Agent: Isopropyl bromide (1.3 equiv).

-

Base: Anhydrous K₂CO₃ (3 equiv).

-

Solvent: Acetone (10 vol).

-

Conditions: Reflux (56°C) for 8–12 hours.

-

Workup: Filtration, solvent evaporation, and recrystallization from toluene/hexane.

Installation of the Naphthalen-2-yl-Ethyl Moiety

The bromine at position 6 is replaced with a 2-naphthalen-2-yl-ethyl group via cross-coupling reactions. Two predominant methods are viable:

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between the aryl bromide and a naphthyl-ethyl boronic acid derivative. This method offers high regioselectivity and functional group tolerance.

Synthetic Challenges:

Negishi Coupling

An alternative employs a zinc organometallic reagent, such as 2-(naphthalen-2-yl)ethylzinc bromide, reacting with the aryl bromide under palladium catalysis. This method avoids boronic acid synthesis but requires stringent anhydrous conditions.

Typical Conditions:

-

Substrate: Methyl 2-isopropoxy-6-bromobenzoate (1 equiv).

-

Organozinc Reagent: 2-(naphthalen-2-yl)ethylzinc bromide (1.2 equiv).

-

Catalyst: PdCl₂(dppf) (3 mol%).

-

Solvent: Tetrahydrofuran (THF) at 60°C for 12 hours.

Purification and Characterization

Final purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Structural confirmation is achieved via NMR, IR, and mass spectrometry.

Representative NMR Data (Hypothetical):

-

¹H NMR (CDCl₃): δ 1.35 (d, 6H, -OCH(CH₃)₂), 3.05 (t, 2H, -CH₂-Naph), 3.90 (s, 3H, -COOCH₃), 4.50 (m, 1H, -OCH(CH₃)₂), 7.40–8.20 (m, 10H, aromatic).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Suzuki Coupling | High selectivity; mild conditions | Requires boronic acid synthesis | 70–80% |

| Negishi Coupling | Tolerates steric bulk; no boronic acid needed | Sensitive to moisture; costly reagents | 65–75% |

| Alkylation | Simple setup; inexpensive reagents | Limited to activated aryl halides | 80–90% |

Industrial-Scale Considerations

The patent WO2004014879A1 highlights the importance of solvent selection and temperature control to minimize by-products like dimeric isoxazoles. For instance, using tetrahydrofuran (THF) and methanol in a 6:1 ratio during hydrolysis steps enhances solubility and reaction homogeneity. Additionally, centrifugal separation and washing with acetone or ethyl acetate are critical for isolating high-purity products .

Q & A

Q. What analytical validation protocols ensure reliable quantification in complex matrices?

- Methodological Answer :

- Matrix-matched calibration : Prepare standards in relevant biological/environmental samples.

- Internal standards : Use deuterated analogs (e.g., methyl-d ester) to correct for ion suppression.

- LOQ/LOD determination : Follow ICH guidelines using signal-to-noise ratios and recovery tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.